- Visible-light-driven catalytic oxidation of aldehydes and alcohols to nitriles by 4-acetamido-TEMPO using ammonium carbamate as a nitrogen source, Organic & Biomolecular Chemistry, 2019, 17(41), 9182-9186

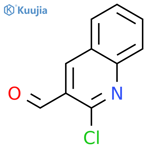

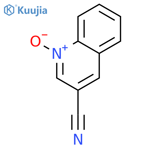

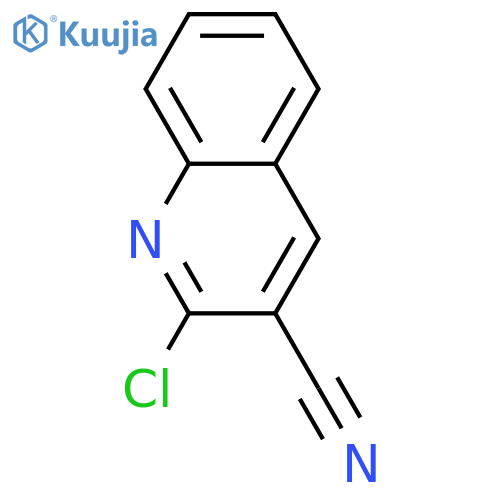

Cas no 95104-21-5 (2-Chloroquinoline-3-carbonitrile)

2-Chloroquinoline-3-carbonitrile Chemische en fysische eigenschappen

Naam en identificatie

-

- 2-Chloroquinoline-3-carbonitrile

- 2-CHLORO-3-CYANOQUINOLINE

- 3-Quinolinecarbonitrile,2-chloro-

- 3-Quinolinecarbonitrile, 2-chloro-

- UGTRDMPALMEDBU-UHFFFAOYSA-N

- 6340AC

- AB45106

- 2-CHLORO-3-QUINOLINECARBONITRILE

- AB0072093

- T6839

- 2-Chloro-3-quinolinecarbonitrile (ACI)

- CS-0070162

- F2167-1300

- AKOS004121260

- VDA10421

- SY107077

- TS-02661

- MFCD08437566

- SCHEMBL1514476

- DB-081666

- DTXSID70468653

- 2-Chloroquinoline-3-carbonitrile, 97%

- EN300-60236

- Z57164770

- 95104-21-5

-

- MDL: MFCD08437566

- Inchi: 1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H

- InChI-sleutel: UGTRDMPALMEDBU-UHFFFAOYSA-N

- LACHT: N#CC1C(Cl)=NC2C(=CC=CC=2)C=1

Berekende eigenschappen

- Exacte massa: 188.01400

- Monoisotopische massa: 188.0141259g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 13

- Aantal draaibare bindingen: 0

- Complexiteit: 232

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 36.7

- XLogP3: 2.9

Experimentele eigenschappen

- Dichtheid: 1.36

- Smeltpunt: 164-168 °C

- Kookpunt: 360.4°C at 760 mmHg

- Vlampunt: 171.8°C

- Brekindex: 1.667

- PSA: 36.68000

- LogboekP: 2.75988

2-Chloroquinoline-3-carbonitrile Beveiligingsinformatie

-

Symbool:

- Signaalwoord:Danger

- Gevaarverklaring: H301-H318

- Waarschuwingsverklaring: P280-P301+P310-P305+P351+P338

- Vervoersnummer gevaarlijk materiaal:UN 2811 6.1/PG 3

- WGK Duitsland:3

- Code gevarencategorie: 22-41

- Veiligheidsinstructies: S26

-

Identificatie van gevaarlijk materiaal:

- Opslagvoorwaarde:Inert atmosphere,2-8°C(BD72725)

- Risicozinnen:R22; R41

2-Chloroquinoline-3-carbonitrile Douanegegevens

- HS-CODE:2933499090

- Douanegegevens:

China Customs Code:

2933499090Overview:

2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Chloroquinoline-3-carbonitrile Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140802-100mg |

2-Chloroquinoline-3-carbonitrile |

95104-21-5 | 98% | 100mg |

¥60.00 | 2024-04-24 | |

| Enamine | EN300-60236-0.25g |

2-chloroquinoline-3-carbonitrile |

95104-21-5 | 95.0% | 0.25g |

$62.0 | 2025-02-20 | |

| abcr | AB213199-250 mg |

2-Chloroquinoline-3-carbonitrile; 95% |

95104-21-5 | 250mg |

€135.50 | 2023-05-06 | ||

| Enamine | EN300-60236-10.0g |

2-chloroquinoline-3-carbonitrile |

95104-21-5 | 95.0% | 10.0g |

$750.0 | 2025-02-20 | |

| TRC | C385125-500mg |

2-Chloroquinoline-3-carbonitrile |

95104-21-5 | 500mg |

$ 275.00 | 2022-06-06 | ||

| Fluorochem | 049091-250mg |

2-Chloro-3-cyanoquinoline |

95104-21-5 | 95% | 250mg |

£80.00 | 2022-03-01 | |

| Fluorochem | 049091-1g |

2-Chloro-3-cyanoquinoline |

95104-21-5 | 95% | 1g |

£142.00 | 2022-03-01 | |

| Life Chemicals | F2167-1300-1g |

2-chloroquinoline-3-carbonitrile |

95104-21-5 | 95% | 1g |

$135.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D556020-1g |

2-Chloroquinoline-3-carbonitrile |

95104-21-5 | 95% | 1g |

$290 | 2024-05-23 | |

| TRC | C385125-100mg |

2-Chloroquinoline-3-carbonitrile |

95104-21-5 | 100mg |

$ 70.00 | 2022-06-06 |

2-Chloroquinoline-3-carbonitrile Productiemethode

Productiemethode 1

1.2 Reagents: Diethyl ether

Productiemethode 2

- Pyrazolo-fused quinoline analogs: synthesis of 1H-pyrazolo[3,4-b]quinolines and 3-amino-1H-pyrazolo[3,4-b]quinolines from 3-formyl- and 3-cyano-2-chloroquinolines, Indian Journal of Chemistry, 2006, (1), 292-296

Productiemethode 3

- Novel route for synthesis of camptothecin analogue, India, , ,

Productiemethode 4

- Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives, Archiv der Pharmazie (Weinheim, 2001, 334(4), 117-120

Productiemethode 5

- Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitriles, Journal of Chemical Research, 2000, (1), 30-31

Productiemethode 6

1.2 Reagents: Hydroxylamine

- The Vilsmeier reaction of non-aromatic compounds, Organic Reactions (Hoboken, 2000, 56,

Productiemethode 7

1.2 Reagents: Ethyl acetate

- Combining Oxoammonium Cation Mediated Oxidation and Photoredox Catalysis for the Conversion of Aldehydes into Nitriles, Synlett, 2018, 29(16), 2185-2190

Productiemethode 8

1.2 Reagents: Hydroxyamine hydrochloride

- Synthesis and antimicrobial activity of some new quinoline and 1H-pyrazolo[3,4-b]quinoline derivatives, Bulletin of Pharmaceutical Sciences, 2004, 27(2), 237-245

Productiemethode 9

- Synthesis of 2-aryl-1,2,3,4-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4-ones, Indian Journal of Chemistry, 1994, (4), 375-9

Productiemethode 10

- Preparation of nitriles from aldehydes using ammonium persulfate by means of a nitroxide-catalysed oxidative functionalisation reaction, Organic & Biomolecular Chemistry, 2022, 20(3), 667-671

Productiemethode 11

1.2 Reagents: Ceric ammonium nitrate ; 10 - 15 min, 0 °C

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities, Indian Journal of Chemistry, 2005, (9), 1868-1875

Productiemethode 12

- Study on antibacterial activity for multidrug resistance stain by using phenyl pyrazolones substituted 3-amino 1H-pyrazolon (3,4-b) quinoline derivative in vitro condition, International Journal of PharmTech Research, 2011, 3(1), 540-548

Productiemethode 13

- Preparation of cyanoquinoline derivatives useful as IDO1 inhibitors, China, , ,

Productiemethode 14

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

- A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water. Synthesis of 2-chloro-3-cyanoquinolines, Indian Journal of Chemistry, 2009, (1), 152-154

Productiemethode 15

1.2 Reagents: Diammonium cerium hexanitrate ; 0 °C; 10 - 15 min, 0 °C

- IND-2, a pyrimido[1'',2'':1,5]pyrazolo[3,4-b]quinoline derivative, circumvents multi-drug resistance and causes apoptosis in colon cancer cells, Bioorganic & Medicinal Chemistry, 2015, 23(3), 602-611

Productiemethode 16

- Zirconia-Cu(I) stabilized copper oxide mesoporous nano-catalyst: Synthesis and DNA reactivity of 1,2,4-oxadiazole-quinolinepeptidomimetics-based metal(II) complexes, Nucleosides, 2020, 39(4), 630-647

Productiemethode 17

1.2 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C

- Ru(III)-catalyzed construction of variously substituted quinolines from 2-aminoaromatic aldehydes (ketones) and isoxazoles: Isoxazoles as cyclization reagent and cyano sources, Chinese Chemical Letters, 2022, 33(8), 4064-4068

Productiemethode 18

- Propylphosphonic anhydride (T3P): a remarkably efficient reagent for the one-pot transformation of aromatic, heteroaromatic, and aliphatic aldehydes to nitriles, Synlett, 2009, (20), 3378-3382

Productiemethode 19

- Synthesis of novel pyrazoloquinolines, Indian Journal of Heterocyclic Chemistry, 2012, 21(3), 237-244

Productiemethode 20

- Dyeing performance of heterocyclic monoazo dyes based on 3-amino-1H-pyrazolon[3,4-b]quinoline derivatives on various fibers, Archives of Applied Science Research, 2011, 3(4), 359-365

2-Chloroquinoline-3-carbonitrile Raw materials

- 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

- 3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI)

- quinoline-3-carbonitrile 1-oxide

- 2-Chloroquinoline-3-carbaldehyde

- N-(2-chloroquinolin-3-yl)methylidenehydroxylamine

2-Chloroquinoline-3-carbonitrile Preparation Products

2-Chloroquinoline-3-carbonitrile Gerelateerde literatuur

-

1. Synthesis of 4-azido-3-diazo-3H-pyrazolo[3,4-b]quinoline from 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline1Wolfgang Stadlbauer,Gerhard Hojas J. Chem. Soc. Perkin Trans. 1 2000 3085

-

Wensheng Yu,Paul G. Bulger,Kevin M. Maloney Green Chem. 2016 18 4941

-

Ritush Kumar,Radhey M. Singh Org. Biomol. Chem. 2019 17 5990

-

4. Fused quinoline heterocycles I. First example of the 2,4-diazidoquinoline-3-carbonitrile and 1-aryl-1,5-dihydro-1,2,3,4,5,6-hexaazaacephenanthrylenes ring systemsRamadan A. Mekheimer J. Chem. Soc. Perkin Trans. 1 1999 2183

-

Jay Bahadur Singh,Kalpana Mishra,Tanu Gupta,Radhey M. Singh New J. Chem. 2018 42 3310

95104-21-5 (2-Chloroquinoline-3-carbonitrile) Gerelateerde producten

- 2248282-25-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-2,3-dihydro-1H-indene-1-carboxylate)

- 663926-22-5(2-4-(pyrrolidin-1-yl)phenylethan-1-amine)

- 1009266-16-3(2-(adamantan-1-yl)formamidobutanoic acid)

- 898450-51-6(4-{(3,4-dichlorophenyl)methylsulfanyl}-1,2,5,6,7,8-hexahydroquinazolin-2-one)

- 22726-00-7(m-Bromobenzamide)

- 2826264-35-9(potassium (3-{1-(tert-butoxy)carbonylpiperidin-4-yl}bicyclo1.1.1pentan-1-yl)trifluoroboranuide)

- 1506556-88-2(2,2-dimethyl-1-(oxan-4-yl)cyclopropan-1-amine)

- 2172561-62-3(4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-1,4-oxazepane-6-carboxylic acid)

- 20248-86-6(4,4'-Bis(Bromomethyl)-1,1'-biphenyl)

- 2172436-99-4(3-N-benzyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidopropanoic acid)